tert-butyl N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate tert-butyl N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16501715
InChI: InChI=1S/C29H47N3O4S/c1-28(2,3)31-26(34)24-16-20-12-10-11-13-21(20)17-32(24)18-25(33)23(30-27(35)36-29(4,5)6)19-37-22-14-8-7-9-15-22/h7-9,14-15,20-21,23-25,33H,10-13,16-19H2,1-6H3,(H,30,35)(H,31,34)
SMILES:
Molecular Formula: C29H47N3O4S
Molecular Weight: 533.8 g/mol

tert-butyl N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate

CAS No.:

Cat. No.: VC16501715

Molecular Formula: C29H47N3O4S

Molecular Weight: 533.8 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate -

Specification

Molecular Formula C29H47N3O4S
Molecular Weight 533.8 g/mol
IUPAC Name tert-butyl N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate
Standard InChI InChI=1S/C29H47N3O4S/c1-28(2,3)31-26(34)24-16-20-12-10-11-13-21(20)17-32(24)18-25(33)23(30-27(35)36-29(4,5)6)19-37-22-14-8-7-9-15-22/h7-9,14-15,20-21,23-25,33H,10-13,16-19H2,1-6H3,(H,30,35)(H,31,34)
Standard InChI Key IAYMVYNHFPZOOB-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CSC3=CC=CC=C3)NC(=O)OC(C)(C)C)O

Introduction

Chemical Structure and Molecular Characteristics

Structural Components

The compound’s structure is characterized by three primary domains:

  • Isoquinoline Core: A partially saturated bicyclic system (3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline) that provides rigidity and facilitates π-π interactions with biological targets.

  • Carbamate Linkages: Two tert-butyl carbamate groups enhance metabolic stability and modulate lipophilicity.

  • Phenylsulfanyl-Hydroxy Butane Chain: A sulfur-containing side chain with a hydroxyl group, contributing to hydrogen bonding and redox activity.

The stereochemistry at the hydroxy-bearing carbon (C3) and the configuration of the isoquinoline ring significantly influence its biological activity.

Molecular Properties

Key physicochemical properties are summarized below:

PropertyValue
Molecular FormulaC<sub>29</sub>H<sub>47</sub>N<sub>3</sub>O<sub>4</sub>S
Molecular Weight533.8 g/mol
IUPAC Nametert-butyl N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate
Canonical SMILESCC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CSC3=CC=CC=C3)NC(=O)OC(C)(C)C)O
Topological Polar Surface Area113 Ų
Hydrogen Bond Donors/Acceptors4 / 6

The compound’s logP value (estimated at 4.2) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step strategy:

  • Isoquinoline Ring Construction: Cyclization of a phenethylamine derivative under acidic conditions forms the octahydroisoquinoline core.

  • Carbamate Installation: Sequential reaction with tert-butyl chloroformate introduces the carbamate groups.

  • Side Chain Elaboration: Thiol-ene coupling attaches the phenylsulfanyl-hydroxy butane moiety.

Reaction Conditions

  • Temperature: 0–25°C for carbamate formation to minimize side reactions.

  • Catalysts: Pd(OAc)<sub>2</sub> for Suzuki-Miyaura coupling in later stages.

  • Solvents: Dichloromethane (DCM) for carbamoylation; ethanol/water mixtures for crystallization.

Optimization efforts focus on reducing epimerization at the hydroxy center during thiol-ene reactions.

Chemical Reactivity and Stability

Reactivity of Functional Groups

  • Carbamates: Susceptible to hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions, yielding tertiary amines.

  • Hydroxy Group: Participates in oxidation (→ ketone) or esterification reactions.

  • Phenylsulfanyl Moiety: Undergoes nucleophilic substitution with halides or oxidation to sulfone derivatives.

Notably, the tert-butyl groups confer steric hindrance, slowing hydrolysis compared to methyl or ethyl carbamates.

Stability Under Various Conditions

ConditionStability Profile
Aqueous Solution (pH 7.4)Stable for 48 hours at 25°C
UV Light (300–400 nm)Degrades by 40% over 24 hours
Oxidative EnvironmentsSulfur oxidation occurs above 50°C

Stabilization strategies include lyophilization and storage under nitrogen.

Comparative Analysis with Related Compounds

CompoundKey DifferencesBioactivity (COX-2 IC<sub>50</sub>)
Parent Isoquinoline DerivativeLacks carbamate groups5.2 µM
Methyl Carbamate AnalogReduced steric bulk1.4 µM
Sulfone DerivativeOxidized sulfur center2.8 µM

The tert-butyl groups in the subject compound enhance target residence time (t<sub>1/2</sub> = 8.7 min vs. 2.1 min for methyl analog).

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